molecular formula C9H15N3O8 B14362475 2,2-Dinitropropyl 4-methyl-4-nitropentanoate CAS No. 91492-36-3

2,2-Dinitropropyl 4-methyl-4-nitropentanoate

Cat. No.: B14362475
CAS No.: 91492-36-3
M. Wt: 293.23 g/mol
InChI Key: QBXLDUJAJITEMB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves multiple steps, including the nitration of propyl groups and the esterification of pentanoic acid derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dinitropropyl 4-methyl-4-nitropentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups into amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2,2-Dinitropropyl 4-methyl-4-nitropentanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. The ester group may also play a role in its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dinitropropyl 4-methyl-4-nitropentanoate is unique due to its specific combination of nitro and ester groups, which confer distinct chemical and biological properties

Properties

CAS No.

91492-36-3

Molecular Formula

C9H15N3O8

Molecular Weight

293.23 g/mol

IUPAC Name

2,2-dinitropropyl 4-methyl-4-nitropentanoate

InChI

InChI=1S/C9H15N3O8/c1-8(2,10(14)15)5-4-7(13)20-6-9(3,11(16)17)12(18)19/h4-6H2,1-3H3

InChI Key

QBXLDUJAJITEMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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